1,2:5,6-二-邻环己亚甲基-肌醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

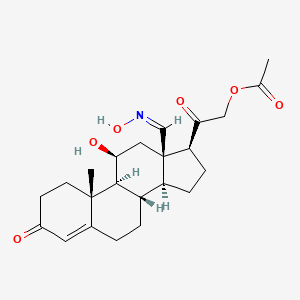

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .

Synthesis Analysis

Monoketalization of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane or 2,2-dimethoxypropane in the presence of H2SO4-silica under similar conditions resulted in the simultaneous protection of 1-OH and 2-OH giving the 1,2-O-cyclohexylidene-myo-inositol .Molecular Structure Analysis

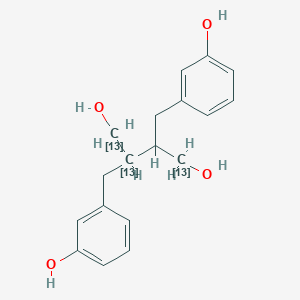

The molecular formula of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is C18H28O6 . The molecule contains a total of 56 bonds. There are 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative .Physical And Chemical Properties Analysis

The molecular weight of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is 340.41132 g/mol . The molecule contains a total of 56 bonds, including 28 non-H bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .科学研究应用

合成和衍生物形成:该化合物用于合成各种衍生物。例如,1,2-O-环己亚甲基-肌醇的对甲苯磺酰化产生各种单、二、三和四-O-对甲苯磺酰基衍生物,这些衍生物对于进一步的化学转化很有价值(Suami, Ogawa, Tanaka, & Otake, 1971)。

改进的制备方法:研究集中于改进肌醇环己亚甲基衍生物的制备。已经开发出一种涉及肌醇与 1,1-二甲氧基-环己烷缩合的方法,该方法产生 1,2-O-环己亚甲基-肌醇和其他衍生物(Jiang & Baker, 1986)。

无水衍生物:1,2-O-环己亚甲基-肌醇甲苯磺酸盐与甲醇钠反应产生各种无水衍生物,这些衍生物已在结构上得到表征(Suami, Ogawa, Oki, & Ohashi, 1972)。

晶体结构分析:已经报道了 1,2-O-环己亚甲基-肌醇二水合物的晶体结构,提供了对其分子相互作用和构象的见解(Purushothaman et al., 2017)。

酶促拆分和合成:已经开发出酶促过程用于 1,2:5,6-二-O-环己亚甲基-肌醇的区域和对映选择性酯化,产生光学纯材料和选择性保护产物,这对于合成天然存在的肌醇磷酸衍生物非常重要(Ling et al., 1993)。

化学酶促合成:该化合物是肌醇多磷酸盐化学酶促合成的关键中间体,肌醇多磷酸盐是一类具有显着生物活性的分子(Gou, Liu, & Chen, 1992)。

多相催化:该化合物在开发用于肌醇羟基差异保护的环保多相催化剂中发挥作用,这对于合成生物学上重要的磷酸肌醇和天然产物很重要(Vibhute & Sureshan, 2013)。

未来方向

1,2:5,6-Di-o-cyclohexylidene-myo-inositol has recently gained popularity in the medical industry for its myriad of therapeutic benefits . It’s best known for its ability to combat diseases such as diabetes and cancer . This compound’s exceptional characteristics and structure have deemed it an invaluable component in numerous medicinal endeavors .

属性

InChI |

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAPESVEHHOBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-o-cyclohexylidene-myo-inositol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/no-structure.png)

![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)

![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)